5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride
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Overview
Description
5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride is a chemical compound with the molecular formula C8H7ClN2S·HCl It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride typically involves the reaction of 2-mercaptoaniline with appropriate chlorinating agents. One common method includes the treatment of 2-mercaptoaniline with acid chlorides under controlled conditions to form the benzothiazole ring . The reaction conditions often require anhydrous solvents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups.
Scientific Research Applications
5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways critical for the survival and proliferation of microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorothiazole hydrochloride: Another thiazole derivative with similar chemical properties.
6-Chloro-2-aminobenzothiazole: A related compound with a chlorine atom at a different position on the benzothiazole ring.
Uniqueness
5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups on the benzothiazole ring can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-6-methyl-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S.ClH/c1-4-2-7-6(3-5(4)9)11-8(10)12-7;/h2-3H,1H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGWNECEKNWDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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